Home > Products > Screening Compounds P76041 > N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide
N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide -

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide

Catalog Number: EVT-4284005
CAS Number:
Molecular Formula: C20H18F3N3O6
Molecular Weight: 453.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)-4-imidazolidinyl]-3,4,5-trimethoxybenzamide is a synthetic organic compound belonging to the class of hydroxamic acid derivatives. [] While it does not have a known natural source, its chemical structure suggests potential biological activity. Its role in scientific research stems from its potential as a matrix metalloproteinase (MMP) inhibitor. [] MMPs are enzymes involved in the breakdown of extracellular matrix components, and their dysregulation is implicated in various diseases, making them attractive drug targets. []

Chemical Reactions Analysis
  • Complexation with metal ions: The hydroxamic acid moiety is a known chelator of metal ions, particularly zinc, which is present in the active site of MMPs. []
Mechanism of Action

Although not explicitly described in the papers provided, the potential mechanism of action for N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)-4-imidazolidinyl]-3,4,5-trimethoxybenzamide as an MMP inhibitor likely involves the chelation of the zinc ion present in the active site of these enzymes. [] This interaction disrupts the enzyme's catalytic activity and prevents the breakdown of extracellular matrix components.

Applications
  • Inflammatory Diseases: Investigating its potential in models of inflammatory diseases where MMPs contribute to tissue damage, such as rheumatoid arthritis. []
  • Cancer Research: Exploring its effects on tumor cell invasion and metastasis, processes in which MMPs are known to be involved. []

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

Compound Description: This compound contains a complex structure featuring multiple heterocycles, including a 1,3,4-oxadiazole ring, a pyrazolone ring, and a β-lactam (azetidinone) ring. The synthesis of this compound involves reacting an ethyl acetate derivative with hydrazine hydrate, followed by a reaction with phosphoryl chloride and benzoic acid [].

    4-[[4-(2-Butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1)

    Compound Description: TMI-1 is a dual inhibitor of tumor necrosis factor-converting enzyme (TACE) and matrix metalloproteinases (MMPs) []. This compound exhibits nanomolar potency against TACE and various MMPs in vitro. It effectively inhibits lipopolysaccharide (LPS)-induced TNF secretion in various cell-based assays, including human whole blood, without affecting TNF mRNA levels.

    Properties

    Product Name

    N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide

    IUPAC Name

    N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide

    Molecular Formula

    C20H18F3N3O6

    Molecular Weight

    453.4 g/mol

    InChI

    InChI=1S/C20H18F3N3O6/c1-30-13-9-11(10-14(31-2)15(13)32-3)16(27)24-19(20(21,22)23)17(28)26(18(29)25-19)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,24,27)(H,25,29)

    InChI Key

    KZUWUQGEWRYZGS-UHFFFAOYSA-N

    SMILES

    COC1=CC(=CC(=C1OC)OC)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC=CC=C3)C(F)(F)F

    Canonical SMILES

    COC1=CC(=CC(=C1OC)OC)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC=CC=C3)C(F)(F)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.